2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
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Description
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thienopyrimidine core
- A sulfanyl group
- An acetamide functional group
- A furan moiety
The molecular formula is C18H20N4O2S with a molecular weight of approximately 368.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thienopyrimidine structure is known to inhibit enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in cancer cell proliferation and survival.
- Receptor Modulation : The compound may also interact with specific receptors involved in cellular signaling pathways, potentially leading to altered cellular responses.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity:
- In vitro Studies : Research has shown that thienopyrimidine derivatives can induce apoptosis in various cancer cell lines by inhibiting essential metabolic pathways. For instance, compounds targeting TS have demonstrated IC50 values in the low micromolar range against tumor cells .
- Mechanistic Insights : The inhibition of TS leads to "thymineless death," a phenomenon where cancer cells cannot synthesize DNA due to a lack of thymidine triphosphate (dTTP), resulting in cell death .
Antimicrobial Activity
Thienopyrimidine derivatives have also been explored for their antimicrobial properties:
- Broad Spectrum Activity : These compounds have shown efficacy against various bacterial strains and fungi. Preliminary data suggest that they inhibit the growth of pathogens by disrupting their nucleic acid synthesis pathways .
Case Studies
- Antitumor Activity : A study evaluating a series of thienopyrimidine derivatives found that specific substitutions led to enhanced cytotoxicity against breast cancer cells. The compound with a similar structure to our target exhibited an IC50 value of 1.5 µM against MCF-7 cells .
- Antimicrobial Efficacy : In another study, derivatives were tested against Staphylococcus aureus and E. coli, showing inhibition zones larger than those produced by standard antibiotics, indicating potential as novel antimicrobial agents .
Table 1: Biological Activity Summary
Activity Type | Target | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | Breast Cancer (MCF-7) | 1.5 | |
Antimicrobial | Staphylococcus aureus | 10 | |
Antimicrobial | E. coli | 12 |
Table 2: Structure-Activity Relationship (SAR)
Compound Name | Key Features | Biological Activity |
---|---|---|
2-{[3-(3,5-dimethylphenyl)-4-oxo... | Thienopyrimidine core | Anticancer |
5-methylthieno[3,2-d]pyrimidine derivatives | Similar core with methyl substitution | Antimicrobial |
N-(2-chloro-4,6-dimethylphenyl)-... | Chloro substitution | Enhanced cytotoxicity |
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-8-14(2)10-15(9-13)24-20(26)19-17(5-7-28-19)23-21(24)29-12-18(25)22-11-16-4-3-6-27-16/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYGKCCAAJHKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.